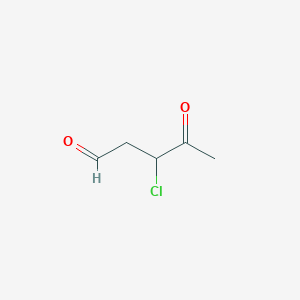







|
REACTION_CXSMILES
|
Cl[CH:2]([CH2:6][CH:7]=O)[C:3](=[O:5])[CH3:4].[NH2:9][C:10]1[N:15]=[CH:14][CH:13]=[CH:12][N:11]=1>C(O)C>[CH3:7][C:6]1[N:9]=[C:10]2[N:15]=[CH:14][CH:13]=[CH:12][N:11]2[C:2]=1[C:3](=[O:5])[CH3:4]
|


|
Name
|
|
|
Quantity
|
106 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C(C)=O)CC=O
|
|
Name
|
|
|
Quantity
|
650 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
71.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=CC=N1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
102.5 (± 2.5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
to above stirred solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The black reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
The residue was treated with saturated sodium bicarbonate solution (˜500 mL) in portions
|
|
Type
|
ADDITION
|
|
Details
|
to mix well
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with dichloromethane (×6)
|
|
Type
|
WASH
|
|
Details
|
The extracts were washed with sodium bicarbonate solution and brine
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was dried
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography on a silica gel column (7×30 cm) by gradient elution
|
|
Type
|
CUSTOM
|
|
Details
|
The product fractions were collected (TLC, Rf 0.36, 100% ethyl acetate)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
providing a light black solid
|
|
Type
|
CUSTOM
|
|
Details
|
were collected
|
|
Type
|
CUSTOM
|
|
Details
|
re-purified again by the same way
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1N=C2N(C=CC=N2)C1C(C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 27.84 g | |
| YIELD: PERCENTYIELD | 21.8% | |
| YIELD: CALCULATEDPERCENTYIELD | 21.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |